(4-Chlorobenzoylamino)malonic Acid-d4 Diethyl Ester
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Overview
Description
Preparation Methods
The synthesis of (4-Chlorobenzoylamino)malonic Acid-d4 Diethyl Ester typically involves the reaction of 4-chlorobenzoyl chloride with diethyl malonate in the presence of a base, followed by deuteration. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
(4-Chlorobenzoylamino)malonic Acid-d4 Diethyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(4-Chlorobenzoylamino)malonic Acid-d4 Diethyl Ester is widely used in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chlorobenzoylamino)malonic Acid-d4 Diethyl Ester involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
(4-Chlorobenzoylamino)malonic Acid-d4 Diethyl Ester can be compared with other similar compounds, such as:
(4-Chlorobenzoylamino)malonic Acid Diethyl Ester: The non-deuterated version of the compound.
(4-Chlorobenzoylamino)malonic Acid Methyl Ester: A similar compound with a methyl ester group instead of an ethyl ester group.
(4-Chlorobenzoylamino)malonic Acid Ethyl Ester: Another similar compound with an ethyl ester group.
The uniqueness of this compound lies in its deuterated nature, which can provide advantages in certain research applications, such as improved stability and reduced metabolic degradation.
Properties
IUPAC Name |
diethyl 2-[(4-chloro-2,3,5,6-tetradeuteriobenzoyl)amino]propanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO5/c1-3-20-13(18)11(14(19)21-4-2)16-12(17)9-5-7-10(15)8-6-9/h5-8,11H,3-4H2,1-2H3,(H,16,17)/i5D,6D,7D,8D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKBMOLVXVIHQA-KDWZCNHSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC(=O)C1=CC=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)NC(C(=O)OCC)C(=O)OCC)[2H])[2H])Cl)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675750 |
Source
|
Record name | Diethyl {[4-chloro(~2~H_4_)benzene-1-carbonyl]amino}propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216553-23-9 |
Source
|
Record name | Diethyl {[4-chloro(~2~H_4_)benzene-1-carbonyl]amino}propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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